Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate
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Overview
Description
Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate typically involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Esterification: The final step involves the esterification of the chromen-4-one derivative with methylethyl acetate in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods typically employ automated reactors and precise control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives.
Scientific Research Applications
Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its chromen-4-one core.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved depend on the specific target and the context of the research.
Comparison with Similar Compounds
Methylethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate can be compared with other chromen-4-one derivatives, such as:
4-Chlorochromen-4-one: Lacks the ester group, making it less versatile in chemical reactions.
3-(4-Chlorophenyl)-2-methylchromen-4-one: Similar structure but without the ester group, leading to different chemical properties.
Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate: Contains a bromophenyl group instead of a chlorophenyl group, which can affect its reactivity and biological activity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-12(2)26-19(23)11-25-16-8-9-17-18(10-16)27-13(3)20(21(17)24)14-4-6-15(22)7-5-14/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJJDBATAPJBRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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